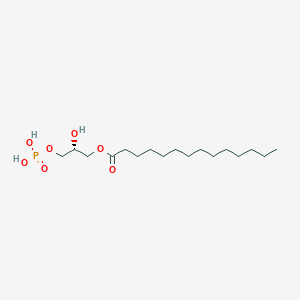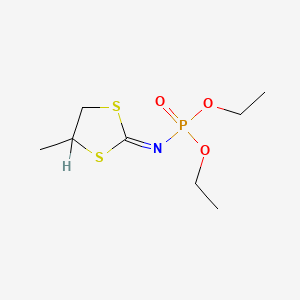
Moloka'Iamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Moloka'Iamine is a natural product found in Aplysinella, Pseudoceratina purpurea, and other organisms with data available.
Scientific Research Applications
Antifouling and Antimicrobial Agent
Moloka'iamine has been studied for its potential as an antifouling compound, particularly against zebra mussels (Dreissena polymorpha). The compound's significant selectivity against macrofouling organisms and absence of phytotoxic activity suggest its utility as a naturally derived antifoulant (Diers et al., 2004). Additionally, moloka'iamine exhibited weak antibacterial and antifungal activities, indicating its potential in antimicrobial applications (Badr et al., 2008).
Anti-HIV Properties
Moloka'iamine forms the core of a new series of lipids called mololipids, identified from a Hawaiian sponge. These mololipids showed activity against HIV-1 without exhibiting cytotoxicity in human lymphocytes, marking them as promising candidates in HIV research (Ross et al., 2000).
Cytotoxicity Studies
Moloka'iamine, along with its analogues, has been synthesized and evaluated for cytotoxic and antifouling activities. Its derivative, bromotyramine 2, showed potent antifouling and cytotoxic properties, suggesting its potential in developing anticancer agents (Schoenfeld et al., 2002). Additionally, moloka'iamine and its analogues demonstrated significant cytotoxicity against human cancer cell lines, highlighting their potential in cancer treatment (Lee et al., 2013).
Structural and Chemical Studies
Moloka'iamine's structure and derivatives have been extensively studied, contributing to the understanding of its chemical properties and potential applications. These studies include the isolation and structural analysis of new moloka'iamine derivatives from various marine sponges, aiding in the exploration of its diverse biological activities (Fu & Schmitz, 1999); (Lacy & Scheuer, 2000).
properties
Product Name |
Moloka'Iamine |
|---|---|
Molecular Formula |
C11H16Br2N2O |
Molecular Weight |
352.07 g/mol |
IUPAC Name |
3-[4-(2-aminoethyl)-2,6-dibromophenoxy]propan-1-amine |
InChI |
InChI=1S/C11H16Br2N2O/c12-9-6-8(2-4-15)7-10(13)11(9)16-5-1-3-14/h6-7H,1-5,14-15H2 |
InChI Key |
GEEVJNJYEZHGHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCN)Br)CCN |
synonyms |
moloka'iamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



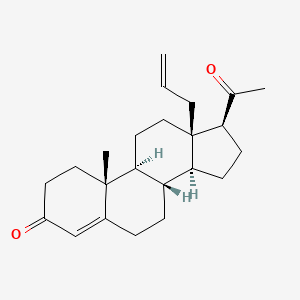


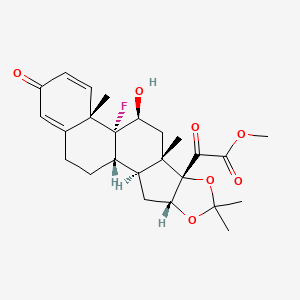
![(6S,7R,10S)-6-N-hydroxy-10-N-methyl-7-(2-methylpropyl)-8-oxo-2-oxa-9-azabicyclo[10.2.2]hexadeca-1(14),12,15-triene-6,10-dicarboxamide](/img/structure/B1243820.png)


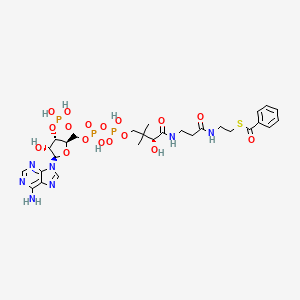

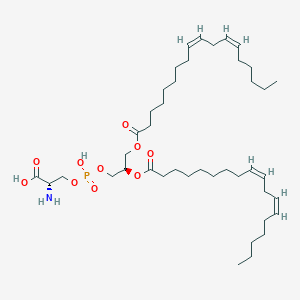
![N-[2-(3-methoxyphenyl)-4-[(4-methoxyphenyl)methoxy]-6-quinolinyl]-3-pyridinecarboxamide](/img/structure/B1243832.png)

